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Compound of Interest
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Cat. No.: B079940 Get Quote

Technical Support Center: Optimizing PCR
Reactions
A Note on Trisodium Sulfosuccinate: Our comprehensive review of peer-reviewed literature

and technical documentation did not yield specific information regarding the use of Trisodium
sulfosuccinate as a standard or recommended additive for PCR optimization. The following

guide provides a framework for general PCR troubleshooting and a protocol for evaluating

novel reagents in your reactions.

Frequently Asked Questions (FAQs) &
Troubleshooting
1. Why do I see no PCR product (or a very low yield)?

Answer: This is a common issue that can stem from several factors. Start by checking your

reaction components and cycling conditions.

Template DNA: The quality and quantity of your DNA template are critical. Low purity with

inhibitors like phenol, EDTA, or excessive salts can prevent amplification.[1][2] Consider

re-purifying your DNA or performing an ethanol precipitation to remove contaminants.[1][2]

If the template concentration is too low, try increasing the amount in the reaction.[1] For

complex or GC-rich templates, increasing the initial denaturation time and/or temperature

can improve results.[1]
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Primers: Incorrectly designed or degraded primers will fail to anneal properly. Verify your

primer design for specificity and ensure they do not form secondary structures or primer-

dimers.[1][3] The optimal primer concentration is typically between 0.1 and 0.5 µM.[4]

Magnesium Concentration (Mg²⁺): DNA polymerase requires Mg²⁺ as a cofactor.[5][6] If

the concentration is too low, the enzyme will be inactive. Conversely, excessively high

Mg²⁺ can reduce specificity.[5][7]

Annealing Temperature (Ta): If the Ta is too high, primers will not bind efficiently to the

template. If it's too low, it can lead to non-specific amplification. The optimal Ta is usually

3–5°C below the primer with the lower melting temperature (Tm).[1]

Enzyme Activity: Ensure your DNA polymerase is active and has been stored correctly.

Adding too much enzyme can sometimes lead to non-specific products, while too little will

result in low or no yield.[7]

2. Why am I seeing multiple, non-specific bands on my gel?

Answer: Non-specific bands are usually a result of primers annealing to unintended sites on

the template or to each other (primer-dimers).

Annealing Temperature: This is the most common culprit. Increase the annealing

temperature in 1–2°C increments to enhance specificity.[1] A gradient cycler is an

excellent tool for optimizing this parameter.

Primer Design: Poorly designed primers can have homology to other regions in your

template.[1] Re-evaluate your primer sequences using primer design software.

Magnesium Concentration: High concentrations of Mg²⁺ can stabilize non-specific primer

binding.[7] Try decreasing the Mg²⁺ concentration in 0.5 mM increments.

Template and Primer Concentration: Too much template or primer can increase the

likelihood of non-specific interactions. Try reducing the concentration of one or both.

3. How can I get rid of primer-dimers?
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Answer: Primer-dimers are small, non-specific products formed when primers anneal to each

other.

Primer Design: The 3' ends of your primers should not be complementary to each other.[1]

Hot-Start PCR: Using a hot-start DNA polymerase can significantly reduce primer-dimer

formation by preventing enzyme activity during the low-temperature setup phase.

Optimize Concentrations: Reducing the primer concentration can often resolve this issue.

Quantitative Data for PCR Optimization
The following tables summarize the typical concentration ranges for key PCR components.

Optimization may be required for your specific template and primers.
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Component
Typical Final

Concentration
Optimization Range Notes

MgCl₂ 1.5 - 2.0 mM 1.0 - 4.0 mM

Titrate in 0.5 mM

increments. High

concentrations can

decrease specificity.

[7]

dNTPs 200 µM of each 50 - 400 µM of each

Higher concentrations

can be inhibitory.[7]

Ensure all four dNTPs

are at equal

concentrations.

Primers 0.1 - 0.5 µM of each 0.05 - 1.0 µM of each

Higher concentrations

can lead to non-

specific products and

primer-dimers.[4][7]

DNA Polymerase 0.5 - 1.25 units / 50 µL 0.25 - 2.5 units / 50 µL

Enzyme concentration

is dependent on the

specific polymerase

and template

complexity.[5]

Template DNA
1 pg - 10 ng (plasmid)

50 - 250 ng (genomic)

Varies by template

type

High concentrations

can be inhibitory.[5]
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Caption: A logical workflow for troubleshooting common PCR issues.
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Experimental Protocol: Evaluating a Novel PCR
Additive
This protocol outlines a method for systematically testing a new, uncharacterized compound for

its potential to enhance a PCR reaction.

Objective: To determine the optimal concentration of a novel additive ("Additive X") for

improving the yield and/or specificity of a specific PCR assay.

Materials:

DNA template

Forward and reverse primers

DNA Polymerase and corresponding buffer

dNTP mix

Nuclease-free water

"Additive X" stock solution (e.g., 100 mM)

PCR tubes/plate

Thermal cycler

Agarose gel electrophoresis equipment

Procedure:

Prepare a Master Mix: Prepare a master mix containing all components EXCEPT for

"Additive X" and the template DNA. This ensures consistency across all reactions.

Set up Gradient Concentrations: Prepare a series of reactions with varying final

concentrations of "Additive X". It is also crucial to include positive and negative controls.
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Reaction # Template DNA Master Mix
"Additive X"
(to final conc.)

Nuclease-free
Water

1 (No Additive) 1 µL 20 µL 0 µL (0 mM) 4 µL

2 1 µL 20 µL 0.5 µL (2 mM) 3.5 µL

3 1 µL 20 µL 1.25 µL (5 mM) 2.75 µL

4 1 µL 20 µL 2.5 µL (10 mM) 1.5 µL

5 1 µL 20 µL 5 µL (20 mM) 0 µL

6 (Negative) 0 µL 20 µL 0 µL (0 mM) 5 µL

Thermal Cycling: Place the reactions in a thermal cycler and run your standard, un-optimized

PCR program.

Analysis: Analyze the results by running the entire volume of each reaction on an agarose

gel. Compare the intensity of the target band across the different concentrations of "Additive

X".

Interpretation of Results:

Increased Band Intensity: If a specific concentration of "Additive X" shows a brighter band for

your target amplicon compared to the "No Additive" control, it may be acting as a PCR

enhancer.

Decreased Non-specific Products: If "Additive X" reduces the appearance of non-specific

bands, it may be improving the specificity of the reaction.

Inhibition: If band intensity decreases with increasing concentrations of "Additive X", the

substance may be inhibitory at those levels.

Define PCR Assay
(Template, Primers)

Prepare Master Mix
(Buffer, dNTPs, Polymerase)

Create Additive
Concentration Gradient

(e.g., 0-20 mM)

Include Controls
(Positive & Negative) Run PCR Program Analyze on

Agarose Gel

Interpret Results:
- Yield

- Specificity
- Inhibition

Determine Optimal
Additive Concentration
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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